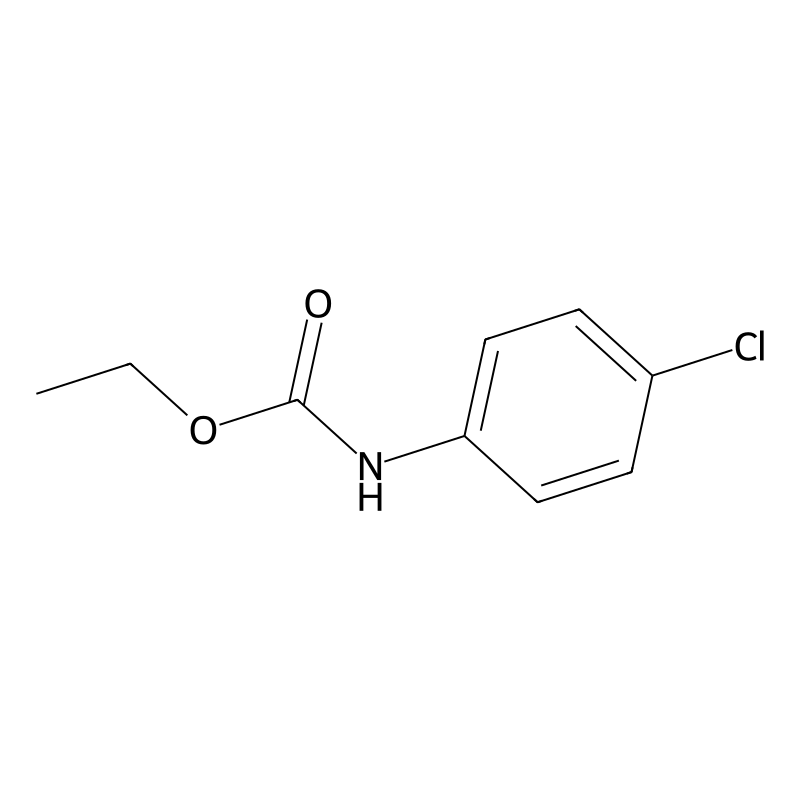

Ethyl N-(4-chlorophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl N-(4-chlorophenyl)carbamate (CAS 2621-80-9) is a highly stable, solid-state carbamate ester utilized extensively as a protected amine building block and synthetic intermediate in pharmaceutical and agrochemical manufacturing. Characterized by a melting point of 71–73 °C, it offers excellent handling properties and shelf stability compared to its free amine counterparts [1]. Industrially, it serves as a critical precursor for complex N-substituted derivatives, including benzimidazolidinones, providing a reliable balance of lipophilicity, controlled reactivity, and straightforward purification profiles essential for scalable procurement [2].

Attempting to substitute Ethyl N-(4-chlorophenyl)carbamate with its free amine precursor (4-chloroaniline) or closely related alkyl esters introduces significant process risks. The free amine is highly prone to oxidation, polyalkylation, and presents severe toxicity and storage challenges, whereas the ethyl carbamate effectively masks the reactive nitrogen until targeted deprotection or base-catalyzed functionalization is required [1]. Furthermore, substituting with alternative esters alters the compound's lipophilicity and toxicological profile, which can disrupt the specific pharmacokinetic or environmental persistence parameters required for agrochemical formulations[2]. The specific ethyl ester configuration provides the optimal steric and electronic balance for high-yield downstream pharmaceutical coupling.

High-Yield Phosgene-Free Synthesis Compatibility

Modern scalable syntheses of Ethyl N-(4-chlorophenyl)carbamate demonstrate excellent processability without the need for highly toxic phosgene gas. In palladium-catalyzed carbonylation using Mo(CO)6 as a carbonyl source, the ethyl ester is obtained in an 86% yield as a stable white solid [1]. Alternatively, Reformatzky reagent-based routes (ethyl zinc bromide acetate) achieve yields exceeding 70% under mild conditions (40–45 °C) [2]. The compatibility of this compound with high-yield, environmentally benign catalytic routes makes it a low-risk procurement choice for scale-up compared to traditional isocyanate or phosgene-dependent pathways.

| Evidence Dimension | Synthesis Yield and Safety Profile |

| Target Compound Data | 86% yield via Pd-catalyzed carbonylation (phosgene-free) |

| Comparator Or Baseline | Traditional phosgene/isocyanate routes (high toxicity risk) |

| Quantified Difference | Elimination of toxic gas handling while maintaining >70-86% yield |

| Conditions | Pd-catalyzed carbonylation with Mo(CO)6 or Reformatzky reagent routes |

Procuring material synthesized via high-yield, phosgene-free routes ensures supply chain stability and reduces regulatory overhead.

Solid-State Handling and Purification Efficiency

The thermal properties of Ethyl N-(4-chlorophenyl)carbamate significantly streamline industrial handling and purification. With a melting point of 71–73 °C, it remains a stable solid at room temperature, unlike many lower-molecular-weight amines or liquid esters [1]. This solid state allows for straightforward isolation and purification via crystallization or simple solvent extraction following mild synthesis routes, avoiding the need for costly chromatographic purification at scale [2]. The distinct phase behavior of the ethyl ester ensures consistent batch-to-batch reproducibility.

| Evidence Dimension | Purification Efficiency |

| Target Compound Data | Solid (MP 71-73 °C), purifiable via selective crystallization |

| Comparator Or Baseline | Liquid analogs or crude reaction mixtures requiring chromatography |

| Quantified Difference | Enables low-cost crystallization over high-cost chromatography |

| Conditions | Standard industrial batch purification |

Solid-state handling and crystallization-compatible solubility directly reduce downstream processing costs and batch-to-batch variability.

Regiocontrolled Reactivity for Pharmaceutical Intermediates

As a protected amine, Ethyl N-(4-chlorophenyl)carbamate offers superior regiocontrol in complex pharmaceutical syntheses compared to its free amine counterpart. For example, under sodium hydride activation, the ethyl carbamate reacts cleanly with 2-chloro-3,5-dinitrobenzotrifluoride to form critical benzimidazolidinone precursors without the polyalkylation or oxidation side reactions that plague free 4-chloroaniline [1]. The ethyl carbamate acts as a stable, easily handled intermediate that only activates under specific strong-base conditions, ensuring high fidelity in multi-step API synthesis.

| Evidence Dimension | Reaction Regiocontrol |

| Target Compound Data | Clean mono-substitution under NaH activation |

| Comparator Or Baseline | Free 4-chloroaniline (prone to polyalkylation and oxidation) |

| Quantified Difference | Prevention of unwanted side reactions during electrophilic coupling |

| Conditions | Reaction with 2-chloro-3,5-dinitrobenzotrifluoride in THF |

Using the carbamate-protected precursor maximizes yield and minimizes complex impurity profiles in pharmaceutical manufacturing.

Synthesis of Benzimidazolidinone APIs

Due to its stable carbamate linkage and controlled reactivity under basic conditions, this compound is the preferred precursor for synthesizing benzimidazolidinone derivatives. It allows for clean, regioselective coupling with substituted benzotrifluorides, streamlining the production of these biologically active pharmaceutical ingredients [1].

Development of Carbamate-Based Agrochemicals

The ethyl ester provides an optimal balance of lipophilicity and volatility compared to methyl analogs, making it highly suitable as a reference standard or active ingredient in fungicidal and toxicological studies evaluating environmental persistence [2].

Standardized Protected Amine in Cross-Coupling

In commercial chemical synthesis, its solid-state handling (MP 71–73 °C) and compatibility with selective crystallization make it an ideal protected building block for cross-coupling reactions, avoiding the toxicity and instability associated with storing and handling free 4-chloroaniline at scale [3].

XLogP3

LogP

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant